

Application Notes: CB-64D as a Tool for Studying TMEM97 Function

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Compound of Interest

Compound Name: CB-64D

Cat. No.: B1211454

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Introduction

Transmembrane protein 97 (TMEM97), identified as the sigma-2 receptor (σ_2R), is a versatile protein implicated in a wide array of cellular processes.^{[1][2][3]} Located primarily in the endoplasmic reticulum, TMEM97 can also translocate to the plasma membrane and lysosomes.^{[1][4]} Its function is crucial in cholesterol homeostasis, calcium signaling, cell proliferation, and inflammatory responses. Given its overexpression in various cancer cells and its role in neurodegenerative diseases, TMEM97 has emerged as a significant therapeutic target.

CB-64D is a high-affinity, selective ligand for the sigma-2 receptor/TMEM97. Its properties make it an invaluable pharmacological tool for researchers to investigate the diverse functions of TMEM97. These application notes provide an overview of TMEM97's roles and detailed protocols for using **CB-64D** to explore its biology.

Key Functions of TMEM97

- **Cholesterol Homeostasis:** TMEM97 is a key regulator of cellular cholesterol. It forms a ternary complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to facilitate the internalization of LDL. Furthermore, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.

- **Cell Proliferation and Cancer:** High expression of TMEM97 is observed in rapidly proliferating cells, including numerous types of tumors. It is involved in signaling pathways that control cell growth and survival, such as the Wnt/ β -catenin pathway.
- **Inflammation:** Recent studies have identified a critical role for TMEM97 in inflammation. It positively regulates the expression of BAHCC1, an epigenetic reader that increases the activity of the transcription factor NF- κ B, leading to the production of pro-inflammatory cytokines like IL-1 β and CCL2.
- **Calcium Signaling:** TMEM97 modulates intracellular calcium levels. Its activity can influence store-operated calcium entry (SOCE), a critical process for various cellular functions.

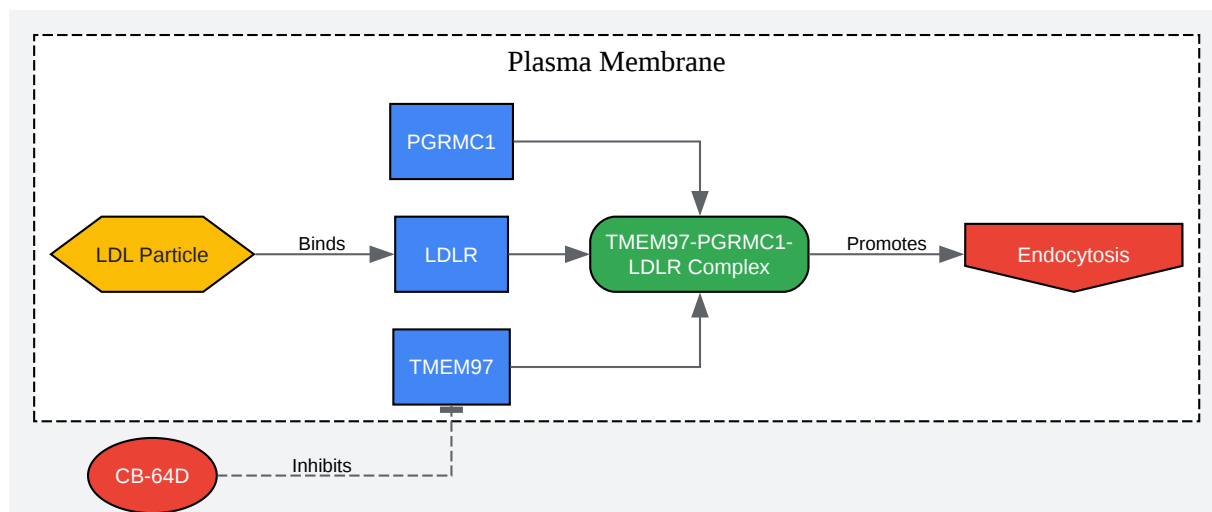
Quantitative Data: Ligand Binding Affinities for TMEM97

The following table summarizes the binding affinities of **CB-64D** and other common ligands for the sigma-1 (σ_1 R) and sigma-2 (σ_2 R/TMEM97) receptors, highlighting the selectivity of **CB-64D**.

Compound	σ_1 R K_i (nM)	σ_2 R/TMEM97 K_i (nM)	Selectivity (σ_1/σ_2)	Reference
(+)-CB-64D	3063 \pm 78	16.5 \pm 2.7	~186-fold	
(+)-CB-184	7436 \pm 308	13.4 \pm 2.0	~555-fold	
Siramesine	>17 nM	0.12 nM	>140-fold	
[³ H]DTG	~15 nM	~15 nM	1-fold	

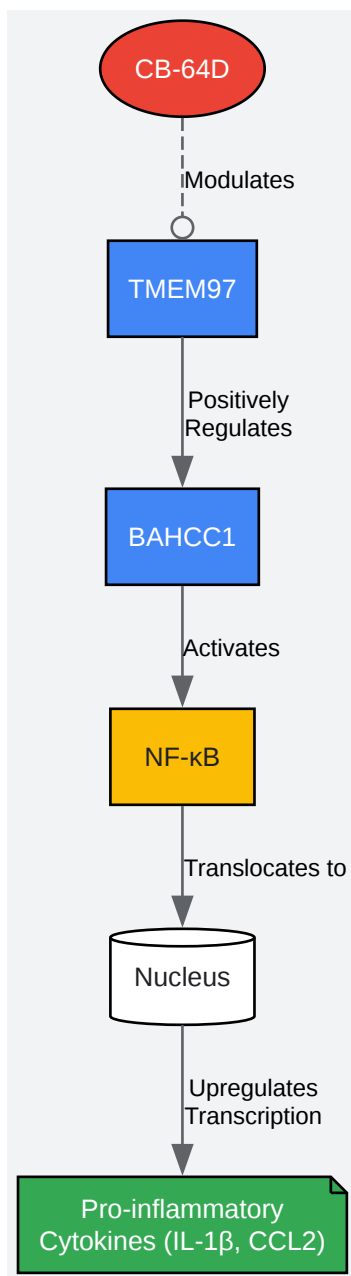
Signaling Pathways and Experimental Workflows

Signaling Pathways



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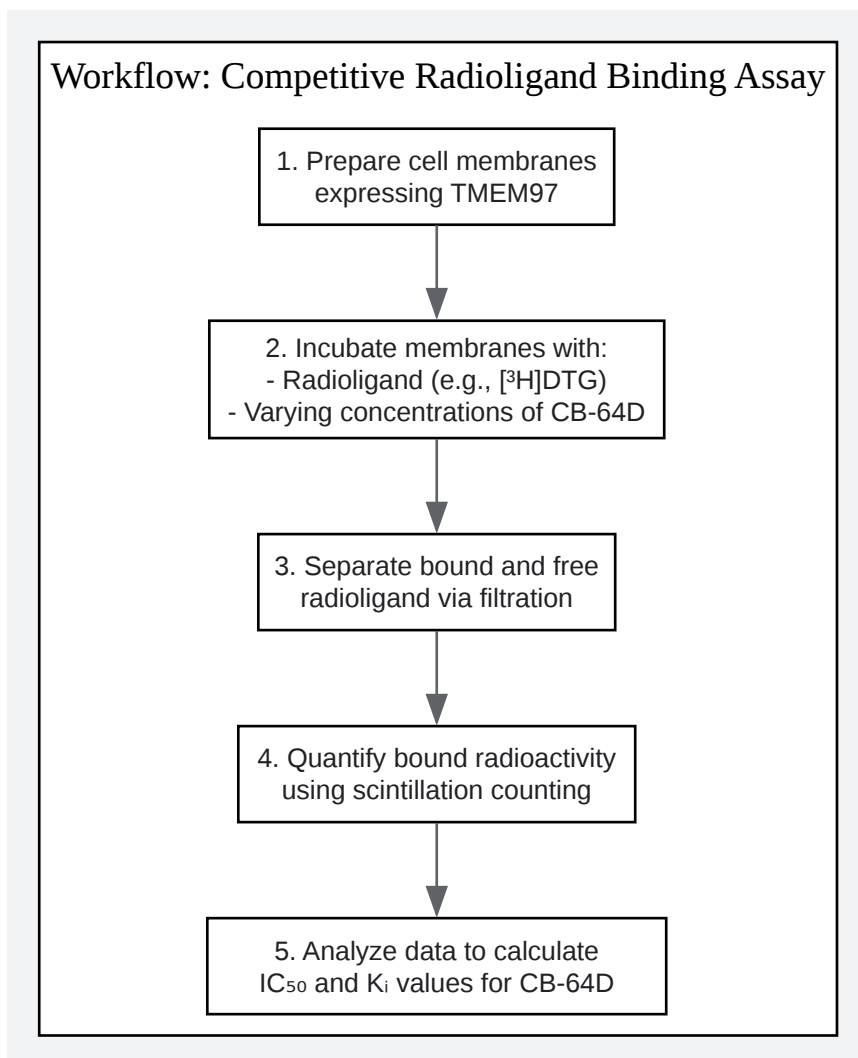
Caption: TMEM97-mediated LDL cholesterol uptake pathway.



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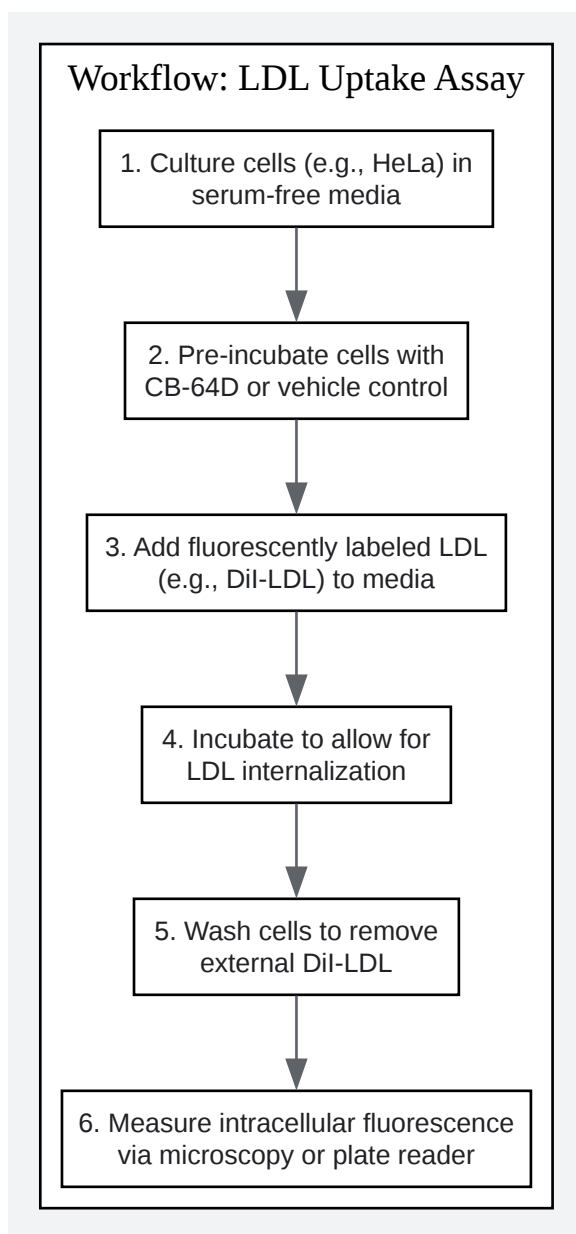
Caption: TMEM97's role in the pro-inflammatory signaling cascade.

Experimental Workflows



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Caption: Workflow for determining **CB-64D** binding affinity.



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Caption: Workflow for assessing LDL uptake modulation by **CB-64D**.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (K_i) of **CB-64D** for TMEM97 by measuring its ability to compete with a known radioligand.

Materials:

- Cell membranes prepared from cells overexpressing TMEM97.
- Radioligand (e.g., [³H]DTG).
- **CB-64D** stock solution.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and vials.
- Filtration apparatus and scintillation counter.

Method:

- Prepare serial dilutions of **CB-64D** in Assay Buffer.
- In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the appropriate **CB-64D** dilution (or vehicle for total binding), and 50 µL of the radioligand at a fixed concentration (e.g., 10 nM [³H]DTG).
- To determine non-specific binding, use a high concentration of a known non-labeled ligand (e.g., 10 µM Haloperidol) instead of **CB-64D**.
- Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 50-100 µg of protein) to each well.
- Incubate the plate at room temperature for 90 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Calculate the specific binding at each **CB-64D** concentration (Total Binding - Non-specific Binding).
- Plot the specific binding as a function of **CB-64D** concentration and use non-linear regression to determine the IC_{50} , which can then be converted to the K_i value.

Protocol 2: LDL Internalization Assay

This protocol assesses the effect of **CB-64D** on the TMEM97-mediated uptake of LDL cholesterol. Knockout of TMEM97 has been shown to decrease the rate of LDL internalization.

Materials:

- HeLa cells or another suitable cell line expressing LDLR and TMEM97.
- Cell culture medium (e.g., DMEM).
- Fluorescently labeled LDL (e.g., Dil-LDL).
- **CB-64D** stock solution.
- Phosphate-Buffered Saline (PBS).
- Fluorescence microscope or plate reader.

Method:

- Plate cells in a glass-bottom 24-well plate and allow them to adhere overnight.
- The next day, replace the medium with serum-free medium and incubate for 1-2 hours to upregulate LDLR expression.
- Pre-treat the cells by adding **CB-64D** at various concentrations (e.g., 1 μ M, 10 μ M, 50 μ M) or a vehicle control. Incubate for 1 hour at 37°C.
- Add Dil-LDL to each well at a final concentration of 5-10 μ g/mL.
- Incubate for 2-4 hours at 37°C to allow for LDL uptake.

- Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.
- Add fresh PBS or a suitable imaging buffer to the wells.
- Quantify the amount of internalized LDL by measuring the intracellular DiI fluorescence using a fluorescence microscope or a microplate reader.
- Compare the fluorescence intensity of **CB-64D**-treated cells to the vehicle control to determine the effect on LDL uptake.

Protocol 3: Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol is used to investigate whether **CB-64D** modulates the interaction between TMEM97 and its binding partners, such as BAHCC1 or PGRMC1.

Materials:

- ARPE-19 cells or another cell line endogenously expressing the proteins of interest.
- **CB-64D** stock solution.
- IP Lysis Buffer with protease inhibitors.
- Antibody against TMEM97.
- Antibody against the potential interacting protein (e.g., BAHCC1).
- Protein A/G magnetic beads.
- SDS-PAGE gels, transfer apparatus, and Western blot reagents.

Method:

- Culture cells to ~90% confluency. Treat one set of cells with **CB-64D** and another with vehicle for a designated time (e.g., 24 hours).

- Lyse the cells on ice for 30 minutes in IP Lysis Buffer.
- Centrifuge the lysates at ~13,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube. Reserve a small aliquot as the "input" control.
- Incubate the remaining lysate with an antibody against endogenous TMEM97 (or a non-specific IgG for control) overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Use a magnetic rack to wash the beads three times with IP Lysis Buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins from the input and eluted Co-IP samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against the potential interacting partner (e.g., BAHCC1) and an appropriate secondary antibody.
- Develop the blot to visualize the bands. An increase or decrease in the co-precipitated protein in the **CB-64D**-treated sample indicates a modulation of the protein-protein interaction.

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